![molecular formula C10H11IO B13338437 trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
trans-[2-(4-Iodophenyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. The compound features a cyclopropyl ring substituted with a 4-iodophenyl group and a hydroxymethyl group. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable alkene precursor followed by iodination and reduction steps. One common method includes:
Cyclopropanation: The starting material, such as styrene, undergoes cyclopropanation using a diazo compound in the presence of a transition metal catalyst like rhodium or copper.
Iodination: The resulting cyclopropyl compound is then iodinated using iodine or an iodine-containing reagent under mild conditions.
Reduction: The final step involves the reduction of the intermediate to yield ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and iodination steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: ((1R,2R)-2-(4-Carboxyphenyl)cyclopropyl)methanol.
Reduction: ((1R,2R)-2-Phenylcyclopropyl)methanol.
Substitution: ((1R,2R)-2-(4-Aminophenyl)cyclopropyl)methanol.
Scientific Research Applications
((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring and iodophenyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- ((1R,2R)-2-Phenylcyclopropyl)methanol
- ((1R,2R)-2-(4-Bromophenyl)cyclopropyl)methanol
- ((1R,2R)-2-(4-Chlorophenyl)cyclopropyl)methanol
Comparison:
Uniqueness: The presence of the iodine atom in ((1R,2R)-2-(4-Iodophenyl)cyclopropyl)methanol imparts unique reactivity compared to its bromine or chlorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
Reactivity: The iodophenyl group can undergo specific reactions that are not possible with phenyl or other halogen-substituted phenyl groups, providing distinct synthetic advantages.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
[(1R,2R)-2-(4-iodophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1 |
InChI Key |
PTSGLUWJCUTITI-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)I)CO |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
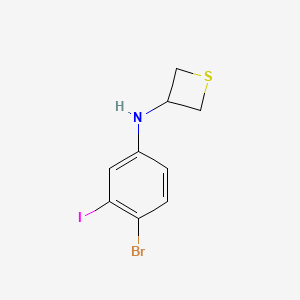
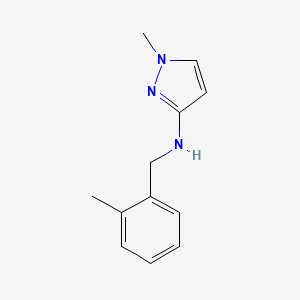
![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
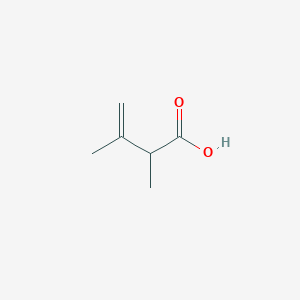
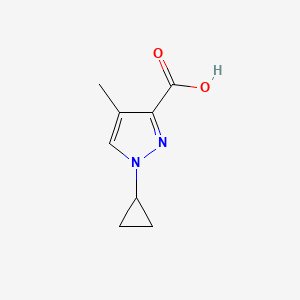
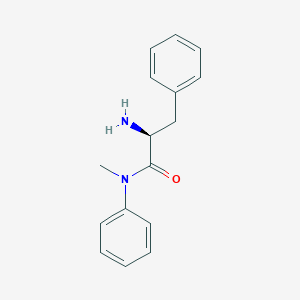
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)

![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

